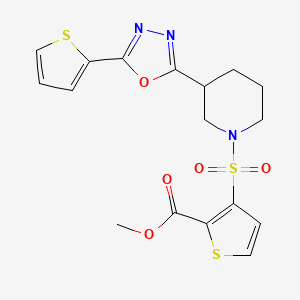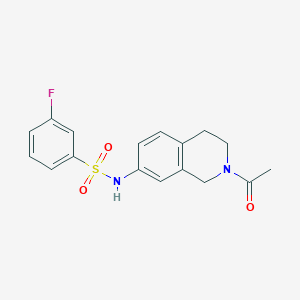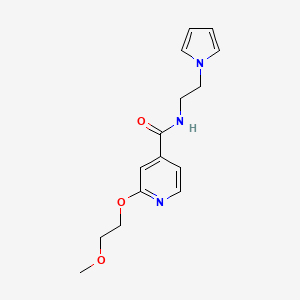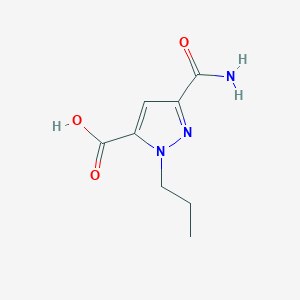![molecular formula C22H20BrN5OS B2399331 N-(2-(6-((4-bromobencil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metilbenzamida CAS No. 872995-22-7](/img/structure/B2399331.png)
N-(2-(6-((4-bromobencil)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C22H20BrN5OS and its molecular weight is 482.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cristalografía y Ciencia de Materiales
El compuesto se ha utilizado en estudios de cristalografía . La estructura cristalina de este compuesto se ha determinado, lo que podría ser útil en ciencia de materiales para comprender sus propiedades físicas y químicas .
Diseño y Descubrimiento de Fármacos
El compuesto es parte del núcleo de 1,3,4-oxadiazol, que es un heterociclo biológicamente importante que tiene numerosas y diversas actividades biológicas . Esto lo convierte en un posible candidato para el diseño y descubrimiento de fármacos.
Investigación Anticancerígena
Los derivados de 1,3,4-oxadiazol, que incluyen este compuesto, tienen actividades anticancerígenas bien establecidas . Por lo tanto, podría utilizarse en investigación anticancerígena.
Investigación Antimicrobiana
El compuesto podría utilizarse en investigación antimicrobiana, ya que los derivados de 1,3,4-oxadiazol han demostrado poseer propiedades antimicrobianas .
Investigación Antiviral
El compuesto también podría utilizarse en investigación antiviral, ya que los derivados de 1,3,4-oxadiazol han demostrado propiedades antivirales .
Actividad Antifúngica
El compuesto ha mostrado una actividad antifúngica moderada . Por lo tanto, podría utilizarse en el desarrollo de nuevos agentes antifúngicos.
Cálculos Teóricos
El compuesto se ha utilizado en cálculos de Teoría del Funcional de la Densidad (DFT) . Estos cálculos pueden proporcionar información sobre la estructura electrónica de la molécula, lo que puede ser útil en varios campos de investigación.
Compuestos Líderes Bioactivos para el Descubrimiento de Fármacos
El compuesto fue diseñado introduciendo el farmacoforo de piridina en el andamio de 1,2,4-triazol . Esto podría convertirlo en un posible candidato para la síntesis de compuestos líderes bioactivos para el descubrimiento de fármacos .
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the compound can interact with different target receptors due to its hydrogen bond accepting and donating characteristics . This interaction may lead to changes in the function of the target, resulting in its pharmacological effects.
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple biochemical pathways related to its targets .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of the compound and their impact on its bioavailability.
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that the compound may have multiple molecular and cellular effects .
Propiedades
IUPAC Name |
N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOBRNVSGUXESE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)

![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)

![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)
![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)
![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)
